N-Chloropyridine-3-carboxamide
CAS No.: 63458-55-9
Cat. No.: VC3943301
Molecular Formula: C6H5ClN2O
Molecular Weight: 156.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63458-55-9 |
|---|---|
| Molecular Formula | C6H5ClN2O |
| Molecular Weight | 156.57 g/mol |
| IUPAC Name | N-chloropyridine-3-carboxamide |
| Standard InChI | InChI=1S/C6H5ClN2O/c7-9-6(10)5-2-1-3-8-4-5/h1-4H,(H,9,10) |
| Standard InChI Key | GNBYWKZCMPYWDT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C(=O)NCl |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)NCl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Substituent Effects
The foundational structure of 2-chloropyridine-3-carboxamide consists of a pyridine ring with a chlorine atom at position 2 and a carboxamide group (-CONH2) at position 3 . Derivatives often feature modifications to the carboxamide’s amino group, such as the addition of alkyl or aryl substituents. For example, N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide (Compound Y503-0205) incorporates a tetrahydrobenzothiophene moiety, increasing its molecular weight to 377.89 g/mol and logP to 2.8168 . Such substitutions influence solubility, bioavailability, and target affinity.
Table 1: Physicochemical Properties of Selected Derivatives
The parent compound’s dihedral angle between the pyridine ring and carboxamide group is 63.88°, as determined by X-ray crystallography . This spatial arrangement facilitates intermolecular hydrogen bonding (N—H⋯N and N—H⋯O), which stabilizes crystal packing and may influence reactivity .
Synthesis and Reaction Pathways
Coupling Agent-Mediated Synthesis
A common synthetic route involves coupling 2-chloropyridine-3-carboxylic acid with substituted anilines. For instance, 2-chloro-N-(2-phenylphenyl)pyridine-3-carboxamide is synthesized using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction proceeds at room temperature, followed by purification via recrystallization or chromatography. This method yields derivatives with biphenyl or indanyl groups, which exhibit enhanced antifungal activity .
Heterocyclic Modifications
Biological Activities and Mechanisms
Antifungal Applications
Derivatives like N-(1,1,3-trimethylindan-4-yl)-2-chloropyridine-3-carboxamide (BC723) show potent activity against Botrytis cinerea (gray mold) and Rhizoctonia solani (rice sheath blight) . QSAR studies reveal that alkyl substituents at the ortho-position of the anilino moiety enhance antifungal efficacy by increasing molecular hydrophobicity (log k’ = 0.825) . The mechanism involves inhibition of succinate dehydrogenase (SDH), disrupting fungal energy production .
Agricultural and Pharmaceutical Applications
Crop Protection
Mitsubishi Kasei Corporation’s research highlights derivatives like BC723 as commercial fungicides . Field trials demonstrate 90% disease control at concentrations as low as 50 ppm, making them viable alternatives to traditional strobilurins .
Drug Development
The tetrahydrobenzothiophene derivative Y503-0205 is under investigation for kinase inhibition, targeting oncology pathways . Its balanced logP (2.8168) and moderate polar surface area (66.789 Ų) suggest favorable blood-brain barrier penetration for neurological applications .
Quantitative Structure-Activity Relationships (QSAR)
Hydrophobicity and Steric Effects
For gray mold activity, the equation pEC₉₀ = 3.72 log k’ + 5.60 (r = 0.825) underscores hydrophobicity’s role . Steric parameters, such as Van der Waals volume (Vw), further modulate efficacy. Derivatives with Vw > 200 ų show 2.67-fold higher activity due to improved target binding .
Meta-Substituent Impact
In rice sheath blight, meta-alkyl groups (e.g., -CH₃) enhance activity by 1.85-fold, attributed to favorable interactions with SDH’s hydrophobic pockets . Conversely, electron-withdrawing groups (e.g., -NO₂) reduce potency by destabilizing charge transfer complexes .
Crystallographic and Computational Insights
Hydrogen Bonding Networks
X-ray diffraction of the parent compound reveals a two-dimensional network stabilized by N—H⋯N (2.89 Å) and N—H⋯O (2.95 Å) bonds . These interactions dictate crystal morphology and solubility profiles.
Table 2: Crystallographic Data for 2-Chloropyridine-3-carboxamide
| Parameter | Value |
|---|---|
| Dihedral angle | 63.88° |
| N—H⋯N distance | 2.89 Å |
| N—H⋯O distance | 2.95 Å |
| Space group | P2₁/c |
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